Carboxy-PEG5-sulfonic acid

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDKCHNWPCUMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167331 |

Source

|

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-38-8 |

Source

|

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Carboxy-PEG5-sulfonic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG5-sulfonic acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and diagnostics.[1][2][3] Its structure, featuring a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) chain, imparts unique properties that are highly advantageous for scientific research and pharmaceutical development.[2] The PEG spacer enhances water solubility, reduces immunogenicity, and provides a flexible linkage between conjugated molecules.[4][5][6] This technical guide provides a comprehensive overview of the properties of Carboxy-PEG5-sulfonic acid, detailed experimental protocols for its use, and visualizations to illustrate its application workflows.

Core Properties of Carboxy-PEG5-sulfonic acid

Carboxy-PEG5-sulfonic acid is a well-defined, monodisperse compound, ensuring reproducibility in experimental settings.[3] Its key chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C13H26O10S | [7] |

| Molecular Weight | 374.40 g/mol | [7][8] |

| CAS Number | 1817735-38-8 | [2][7][8] |

| IUPAC Name | 1-sulfo-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | [7] |

| SMILES | O=C(O)CCOCCOCCOCCOCCOCCS(O)(=O)=O | [8] |

| Purity | Typically >95% | [7][9] |

| Appearance | To be determined (often a solid or viscous oil) | [7] |

Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in DMSO. The hydrophilic PEG chain and terminal ionic groups suggest good solubility in aqueous buffers. | [7] |

| Storage | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored dry and in the dark. | [7] |

| Shipping | Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks under normal shipping conditions. | [7] |

| Shelf Life | Greater than 3 years if stored properly. | [7] |

Applications in Bioconjugation

The primary application of Carboxy-PEG5-sulfonic acid is as a linker to covalently attach molecules to biomolecules, most commonly proteins, through their primary amine groups (e.g., lysine (B10760008) residues).[10] The carboxylic acid terminus can be activated to react with amines, forming a stable amide bond. The sulfonic acid group, being strongly acidic, is typically ionized at physiological pH, enhancing the water solubility of the resulting conjugate.[6]

A prominent application is in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[3] The PEG linker in this context can improve the pharmacokinetic profile of the ADC.[4]

Experimental Protocols

The following section provides a detailed, representative protocol for the conjugation of Carboxy-PEG5-sulfonic acid to a primary amine-containing molecule, such as a protein, using the widely adopted EDC/NHS chemistry.[11]

Note: This is a generalized protocol and may require optimization for specific applications.

Amine Coupling via EDC/NHS Chemistry

This two-step procedure involves the activation of the carboxylic acid group of Carboxy-PEG5-sulfonic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with primary amines.[11][12]

Materials:

-

Carboxy-PEG5-sulfonic acid

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

Step 1: Activation of Carboxy-PEG5-sulfonic acid

-

Dissolution: Dissolve Carboxy-PEG5-sulfonic acid in Activation Buffer to a desired concentration (e.g., 10-20 mg/mL). If solubility is limited, a small amount of a water-miscible organic solvent like DMF or DMSO can be used.

-

Activator Addition: Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Carboxy-PEG5-sulfonic acid solution. Stock solutions of EDC and NHS can be prepared in the Activation Buffer or an anhydrous organic solvent immediately before use.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

-

pH Adjustment (optional but recommended): For optimal coupling, adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

-

Conjugation: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically recommended.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

Step 3: Purification of the Conjugate

-

Removal of Byproducts: Purify the conjugate from excess reagents and reaction byproducts (e.g., unreacted PEG linker, EDC, NHS, and quenching agent) using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.

Step 4: Characterization

-

Analysis: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Conclusion

Carboxy-PEG5-sulfonic acid is a valuable tool for researchers and drug development professionals, offering a reliable method for linking molecules while enhancing the properties of the final conjugate. Its well-defined structure and versatile reactivity, particularly in forming stable amide bonds with biomolecules, make it a key component in the development of advanced therapeutics and diagnostics. The provided protocols and diagrams serve as a foundational guide for the successful application of this important heterobifunctional linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxy-PEG5-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Carboxy-PEG5-sulfonic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 10. cenmed.com [cenmed.com]

- 11. benchchem.com [benchchem.com]

- 12. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Carboxy-PEG5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Carboxy-PEG5-sulfonic acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Understanding the aqueous solubility of this linker is paramount for its effective application in formulation, reaction optimization, and ensuring the biocompatibility of the final conjugate.

Core Concepts: Structural Contributions to Solubility

Carboxy-PEG5-sulfonic acid's propensity for high aqueous solubility is intrinsically linked to its molecular architecture. Two key functional moieties contribute to its hydrophilic character: the polyethylene (B3416737) glycol (PEG) chain and the terminal sulfonic acid group.

-

Polyethylene Glycol (PEG) Chain: The PEG component, consisting of repeating ethylene (B1197577) glycol units, is well-known for its hydrophilicity and ability to increase the water solubility of conjugated molecules. The PEG chain's flexibility and the hydrogen bonding capacity of its ether oxygens with water molecules contribute significantly to this property.

-

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong acid that is highly ionized across a wide pH range, rendering it extremely water-soluble.[1][2] This functional group's presence further enhances the overall aqueous solubility of the molecule.[1][2]

The combination of these features makes Carboxy-PEG5-sulfonic acid and similar PEG sulfonic acid derivatives highly soluble in aqueous media, a desirable characteristic for biomedical and pharmaceutical applications.[3][4]

Quantitative Solubility Data

While specific quantitative solubility data for Carboxy-PEG5-sulfonic acid in various aqueous buffers is not extensively published in peer-reviewed literature, the general consensus from manufacturers and the scientific community is that it possesses high water solubility. For practical applications, it is often recommended to prepare stock solutions in organic solvents like dimethyl sulfoxide (B87167) (DMSO) before further dilution into aqueous buffers to the desired final concentration.

To provide a framework for experimental determination, the following table outlines the key parameters that influence the solubility of such linkers in aqueous buffers.

| Parameter | Buffer System | pH | Temperature (°C) | Expected Solubility Trend |

| Buffer Type | Phosphate, TRIS, MES, HEPES | 7.4 | 25 | High solubility is generally expected across common biological buffers. Buffer salts can influence solubility, but significant precipitation is unlikely at typical working concentrations. |

| pH | 4.0 - 9.0 | As per experiment | 25 | Due to the strongly acidic nature of the sulfonic acid group and the weakly acidic carboxylic acid, the molecule will be negatively charged over a broad pH range, contributing to high aqueous solubility. Solubility is expected to be consistently high and minimally affected by pH changes within this range. |

| Temperature | 4, 25, 37 | 7.4 | As per experiment | For most PEGylated compounds, solubility in water increases with temperature. |

Experimental Protocol: Kinetic Solubility Assay for Carboxy-PEG5-sulfonic Acid

The following is a detailed methodology for determining the kinetic solubility of Carboxy-PEG5-sulfonic acid in a chosen aqueous buffer, adapted from standard industry protocols for small molecules.[5]

1. Materials and Equipment:

-

Carboxy-PEG5-sulfonic acid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for UV-Vis measurements)

-

Multichannel pipettes

-

Plate shaker/incubator

-

UV-Vis microplate reader or nephelometer

-

Personal Protective Equipment (PPE): gloves, safety goggles

2. Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of Carboxy-PEG5-sulfonic acid.

-

Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

-

-

Assay Plate Preparation:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

In a separate 96-well microtiter plate, add the chosen aqueous buffer to each well.

-

Transfer a small, equal volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer-containing plate. This will initiate the precipitation of the compound if its solubility is exceeded. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[5]

-

Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance of the supernatant at a suitable wavelength (determined by a prior UV scan of the compound) to quantify the amount of dissolved compound.[5]

-

3. Data Analysis:

-

Nephelometric Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

UV-Vis Analysis: Calculate the concentration of the dissolved compound in the supernatant for each well using a standard curve. The concentration at which the measured value plateaus represents the kinetic solubility.[5]

Visualization of Workflows and Logical Relationships

To further illustrate the application and assessment of Carboxy-PEG5-sulfonic acid, the following diagrams, created using the DOT language, depict a logical workflow for solubility assessment and a general schematic for its use in bioconjugation.

Caption: Workflow for Determining the Kinetic Solubility of Carboxy-PEG5-sulfonic Acid.

Caption: General Schematic of Bioconjugation using Carboxy-PEG5-sulfonic Acid.

Conclusion

Carboxy-PEG5-sulfonic acid is a valuable tool in the arsenal (B13267) of researchers in drug development and the life sciences, primarily due to its heterobifunctional nature and its inherent high solubility in aqueous environments. While precise, universally applicable quantitative solubility values are dependent on specific experimental conditions, the structural features of this linker ensure its compatibility with a wide range of aqueous buffers used in biological and pharmaceutical research. The provided experimental protocol offers a robust framework for determining its kinetic solubility, enabling researchers to optimize its use in their specific applications, from bioconjugation to the construction of complex therapeutic modalities.

References

- 1. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]

- 4. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Critical Role of the Sulfonic Acid Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, drug delivery, and diagnostics, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. The incorporation of a sulfonic acid group (–SO₃H) into the PEG linker architecture, creating sulfo-PEG linkers, imparts significant advantages, most notably a substantial increase in aqueous solubility. This technical guide provides a comprehensive overview of the role of the sulfonic acid group in PEG linkers, detailing its impact on physicochemical properties, and its applications in enhancing the performance of bioconjugates, particularly antibody-drug conjugates (ADCs). This document includes a compilation of quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in the effective utilization of sulfo-PEG linkers.

Introduction: The Advantage of Enhanced Hydrophilicity

Standard PEG linkers are well-regarded for their hydrophilicity, biocompatibility, and ability to shield conjugated molecules from enzymatic degradation and immunogenic responses.[1][2] However, the conjugation of highly hydrophobic drugs or proteins can still result in aggregates that are difficult to formulate and may exhibit poor pharmacokinetic properties.[3] The introduction of a terminal sulfonic acid group, a strongly acidic and highly hydrophilic moiety, dramatically enhances the water solubility of the PEG linker and the resulting conjugate.[4] This increased hydrophilicity is a key factor in mitigating aggregation, improving formulation stability, and influencing the biodistribution of the conjugated molecule.[5]

Physicochemical Properties of Sulfo-PEG Linkers

The defining characteristic of sulfo-PEG linkers is their superior water solubility compared to their non-sulfonated counterparts. The sulfonic acid group is highly effective at increasing the polarity of the entire molecule.

Aqueous Solubility

pH Stability

The stability of the functional groups on the PEG linker is critical for successful conjugation. For amine-reactive applications, sulfo-PEG linkers are commonly functionalized with an N-hydroxysuccinimide (NHS) ester. The hydrolysis of the NHS ester is a competing reaction in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH.

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| Table 1: pH-dependent hydrolysis rates of NHS esters. This data is for the NHS ester functional group in general and is applicable to both sulfonated and non-sulfonated variants.[5] |

The sulfonate group on the succinimide (B58015) ring (sulfo-NHS) increases the water solubility of the reagent but does not fundamentally alter the pH-dependent hydrolysis profile of the NHS ester itself.[5][7] Therefore, conjugation reactions using sulfo-PEG-NHS esters should still be performed in buffers with a pH range of 7.2-8.5 for optimal efficiency.[8]

Applications in Bioconjugation and Drug Delivery

The enhanced hydrophilicity of sulfo-PEG linkers makes them particularly valuable in several key applications.

Antibody-Drug Conjugates (ADCs)

A major challenge in the development of ADCs is the aggregation caused by the conjugation of hydrophobic cytotoxic drugs to the antibody.[3] This aggregation can lead to difficulties in manufacturing and purification, reduced efficacy, and potential immunogenicity. The use of hydrophilic linkers, such as those containing sulfonic acid groups, is a key strategy to mitigate this issue.[5] By increasing the overall hydrophilicity of the drug-linker component, sulfo-PEG linkers can help to prevent the formation of aggregates, even at higher drug-to-antibody ratios (DAR).[9]

Surface Modification and Immobilization

Sulfo-PEG linkers are widely used for the modification of surfaces, such as gold nanoparticles and sensor chips for Surface Plasmon Resonance (SPR). The sulfonic acid group, being negatively charged at neutral pH, can enhance the stability of nanoparticles in aqueous solutions and on surfaces.[4] In SPR, the use of sulfo-NHS esters is common in the two-step EDC/sulfo-NHS chemistry for immobilizing ligands onto the sensor surface. The high water solubility of the sulfo-NHS ester facilitates the reaction in an aqueous environment.

Liposome and Nanoparticle Functionalization

Sulfo-PEG linkers are also employed in the functionalization of liposomes and other nanoparticles for drug delivery.[10][11] The hydrophilic PEG chain provides a "stealth" layer that reduces clearance by the immune system, while the terminal functional group can be used to attach targeting ligands. The sulfonic acid group enhances the aqueous dispersibility and stability of the nanoparticles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and application of sulfo-PEG linkers.

Synthesis of a Sulfo-PEG-NHS Ester

This protocol describes the conversion of a carboxyl-terminated sulfo-PEG to an amine-reactive sulfo-PEG-NHS ester using EDC and Sulfo-NHS.

Materials:

-

Sulfo-PEG-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve Sulfo-PEG-COOH in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.

-

Activation: In a separate vial, dissolve EDC and Sulfo-NHS in the Activation Buffer to a final concentration of 50 mg/mL each. These solutions should be prepared immediately before use.

-

Reaction: Add the EDC and Sulfo-NHS solutions to the Sulfo-PEG-COOH solution. A typical molar ratio is 1.2 equivalents of EDC and 1.5 equivalents of Sulfo-NHS relative to the Sulfo-PEG-COOH.

-

Incubation: Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.

-

Purification: The resulting Sulfo-PEG-NHS ester can be purified by precipitation in cold diethyl ether, followed by washing and drying under vacuum. The purified product should be stored under desiccated conditions at -20°C.

Characterization of Sulfo-PEG Linkers

4.2.1. ¹H-NMR Spectroscopy

¹H-NMR is used to confirm the structure of the sulfo-PEG linker and to verify the successful attachment of functional groups.

Sample Preparation: Dissolve 5-10 mg of the sulfo-PEG derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Expected Chemical Shifts:

-

PEG backbone: A characteristic broad multiplet around 3.5-3.7 ppm.

-

Protons adjacent to the sulfonate group: A triplet typically observed between 2.8-3.0 ppm.

-

Protons of the succinimide ring (in NHS ester): A singlet around 2.9 ppm.

The integration of these peaks can be used to determine the degree of functionalization.[12]

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the sulfo-PEG linker.

Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 214 nm and 260 nm (for NHS ester).

-

Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Protein Conjugation using a Sulfo-PEG-NHS Ester

This protocol describes the conjugation of a sulfo-PEG-NHS ester to a protein containing primary amines.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

Sulfo-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Immediately before use, dissolve the sulfo-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation: Add a 10- to 50-fold molar excess of the sulfo-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Conclusion

The incorporation of a sulfonic acid group into PEG linkers provides a powerful tool for enhancing the aqueous solubility and performance of bioconjugates. This is particularly critical in the development of ADCs, where the hydrophobicity of the payload can lead to aggregation and other undesirable properties. The high water solubility of sulfo-PEG linkers simplifies conjugation procedures by reducing or eliminating the need for organic solvents, thereby better preserving the integrity of sensitive biomolecules. By providing a clear understanding of the properties, applications, and relevant experimental protocols, this guide aims to facilitate the effective use of sulfo-PEG linkers in research and drug development.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. broadpharm.com [broadpharm.com]

- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. covachem.com [covachem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carboxy-PEG5-sulfonic Acid for Novice Researchers

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and methodology of Carboxy-PEG5-sulfonic acid. It details the compound's core properties, its utility in bioconjugation and surface modification, and provides step-by-step experimental protocols for its practical application.

Introduction to Carboxy-PEG5-sulfonic Acid

Carboxy-PEG5-sulfonic acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, a class of compounds widely used in pharmaceutical research and development.[1][2] It is characterized by a linear five-unit PEG chain that provides flexibility and hydrophilicity.[3][4] This chain is terminated by two distinct functional groups: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H).[4][5] This unique structure makes it an excellent non-cleavable linker, enabling the conjugation of different molecules or the modification of surfaces.[4]

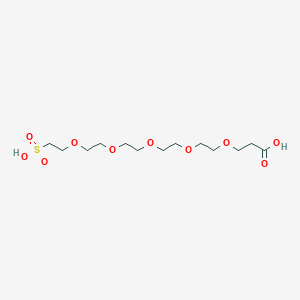

The presence of the PEG chain and the highly acidic, hydrophilic sulfonic acid group significantly enhances the aqueous solubility of molecules it is conjugated to.[2][3][6] This property is particularly attractive for drug formulation and in creating bioconjugates with improved pharmacokinetics, increased specificity, and lower immunogenicity.[1][6] Consequently, it is frequently employed in drug delivery systems, the functionalization of biomolecules like proteins and peptides, and as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs).[1][3][7][8]

Caption: General structure of Carboxy-PEG5-sulfonic acid.

Physicochemical Properties

Understanding the fundamental properties of Carboxy-PEG5-sulfonic acid is crucial for its effective use in experimental design. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 1817735-38-8 | [4][9][10] |

| Molecular Formula | C₁₃H₂₆O₁₀S | [4][10][11] |

| Molecular Weight | 374.4 g/mol | [1][4][9][10][11] |

| Exact Mass | 374.1247 | [10] |

| Purity | Typically ≥95% | [1][4] |

| Appearance | To be determined (often a solid or oil) | [10] |

| Solubility | Soluble in DMSO and aqueous media | [10][12] |

| Storage Conditions | -20°C for long-term (months to years) | [4][10] |

| Shipping Conditions | Ambient temperature | [4][10] |

| Elemental Analysis | C: 41.70%; H: 7.00%; O: 42.73%; S: 8.56% | [10] |

Core Chemistry and Reactivity

The utility of Carboxy-PEG5-sulfonic acid stems from the distinct reactivity of its two terminal functional groups. This allows for controlled, sequential reactions, which is ideal for a novice researcher.

-

Carboxylic Acid (-COOH): This group readily reacts with primary amines (-NH₂) to form a stable amide bond. This reaction is not spontaneous and requires chemical activators, most commonly carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-Hydroxysuccinimide (NHS) or similar reagents like HATU.[11][12] This is the most common reaction used for bioconjugation to proteins or for modifying amine-functionalized surfaces.[11]

-

Sulfonic Acid (-SO₃H): As a strong acid, this group is highly hydrophilic and contributes to the molecule's overall water solubility.[3] It can undergo reactions such as esterification, halogenation, and replacement, providing an alternative handle for conjugation, though these reactions are utilized less frequently in standard bioconjugation protocols compared to the carboxyl group chemistry.[2][11][12][13]

Caption: Logical diagram of the primary reaction pathways.

Key Applications and Experimental Protocols

Carboxy-PEG5-sulfonic acid is an excellent linker for attaching small molecules, dyes, or other payloads to proteins and peptides.[1] The process, known as PEGylation, can improve the therapeutic agent's stability and circulation time.[6]

Experimental Protocol: Amide Coupling to a Protein

This protocol outlines a general method for conjugating Carboxy-PEG5-sulfonic acid to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

| Reagent/Equipment | Purpose |

|---|---|

| Carboxy-PEG5-sulfonic acid | The linker molecule |

| Protein of interest | The biomolecule to be modified |

| EDC (N-(3-Dimethylaminopropyl)-N′-...)) | Activates the carboxylic acid group |

| NHS (N-Hydroxysuccinimide) | Stabilizes the activated intermediate |

| MES Buffer (e.g., 0.1 M, pH 6.0) | Reaction buffer for activation step |

| PBS Buffer (e.g., 1X, pH 7.4) | Reaction buffer for conjugation step |

| Desalting column / Dialysis cassette | For purification of the final conjugate |

| Magnetic stirrer, reaction vials | Standard lab equipment |

Methodology:

-

Reagent Preparation:

-

Dissolve the protein of interest in PBS buffer (pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).

-

Dissolve Carboxy-PEG5-sulfonic acid, EDC, and NHS in MES buffer (pH 6.0) in separate vials immediately before use. A 10-fold molar excess of the PEG linker and coupling reagents over the protein is a common starting point.

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, mix the dissolved Carboxy-PEG5-sulfonic acid with EDC and NHS in MES buffer.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[14] This forms a more reactive NHS ester intermediate.

-

-

Conjugation to Protein:

-

Add the activated PEG-linker solution directly to the protein solution.

-

Adjust the pH of the final reaction mixture to 7.2-7.5 if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to consume any unreacted NHS esters.

-

Remove unreacted linker and coupling byproducts by running the solution through a desalting column or by dialysis against PBS.

-

-

Characterization:

-

Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

-

Caption: Workflow for conjugating the linker to a protein.

PEG grafting is a highly effective technique for modifying surfaces to make them more biocompatible, reduce non-specific protein adsorption (biofouling), and improve the stability of nanoparticles in biological solutions.[3][15][] Carboxy-PEG5-sulfonic acid is ideal for modifying surfaces that have been pre-functionalized with amine groups.[3][14]

Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles

This protocol provides a method for covalently attaching Carboxy-PEG5-sulfonic acid to the surface of nanoparticles that present primary amines.

Materials:

| Reagent/Equipment | Purpose |

|---|---|

| Carboxy-PEG5-sulfonic acid | The surface modification agent |

| Amine-functionalized nanoparticles | The substrate to be modified |

| EDC & NHS | Coupling reagents |

| MES Buffer (0.1 M, pH 6.0) | Activation buffer |

| PBS Buffer (1X, pH 7.4) | Conjugation and wash buffer |

| Centrifuge, orbital shaker | For mixing and separating nanoparticles |

| Deionized (DI) water | For washing |

Methodology:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) to a working concentration (e.g., 1 mg/mL). Ensure they are well-sonicated to prevent aggregation.

-

-

Activation of Carboxylic Acid:

-

In a separate vial, dissolve a 50- to 100-fold molar excess of Carboxy-PEG5-sulfonic acid, EDC, and NHS in MES buffer.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Coupling to Nanoparticle Surface:

-

Add the activated PEG-linker solution to the nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation on an orbital shaker.[14]

-

-

Washing and Purification:

-

Pellet the nanoparticles by centrifugation (speed and time will depend on nanoparticle size and density).

-

Discard the supernatant containing unreacted reagents.

-

Resuspend the nanoparticle pellet in PBS buffer.

-

Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the particles.

-

For the final wash, use DI water if salts need to be removed for downstream analysis.

-

-

Characterization:

-

Confirm successful surface modification using techniques like Dynamic Light Scattering (DLS) to measure changes in hydrodynamic diameter, Zeta Potential to measure changes in surface charge, or FTIR/XPS to detect chemical changes on the surface.

-

Caption: Workflow for nanoparticle surface modification.

References

- 1. Carboxy-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 4. Carboxy-PEG5-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 5. Carboxy-PEG-sulfonic acid (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]

- 6. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 7. Carboxy-PEG5-sulfonic acid - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]

- 8. Carboxy-PEG5-sulfonic acid - CAS:1817735-38-8 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 9. Carboxy-PEG5-sulfonic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 10. medkoo.com [medkoo.com]

- 11. cenmed.com [cenmed.com]

- 12. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]

- 13. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern bioconjugation and drug delivery. These specialized molecules consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][2] This dual reactivity allows for the precise and controlled covalent attachment of two different molecules, such as a therapeutic agent and a targeting moiety.[1][2] The incorporation of a PEG spacer offers numerous advantages, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[2][3][4][5]

The versatility of heterobifunctional PEG linkers has made them indispensable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6] In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. For PROTACs, the linker bridges a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]

This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies associated with heterobifunctional PEG linkers.

Core Properties and Selection of Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker is dictated by the specific application and the functional groups available on the molecules to be conjugated. Key properties to consider include the nature of the reactive end groups, the length of the PEG chain, and the overall molecular weight.

Common Heterobifunctional Chemistries

A wide array of reactive groups can be incorporated into heterobifunctional PEG linkers, each with specificity for a particular functional group on a target molecule. Some of the most common pairings include:

-

NHS Ester and Maleimide (B117702): N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while maleimides react with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[3][7] This is a widely used combination for protein bioconjugation.

-

Azide (B81097) and Alkyne (Click Chemistry): Azide and alkyne groups react with high specificity and efficiency in the presence of a copper catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or in a catalyst-free manner using strained alkynes like dibenzocyclooctyne (DBCO) (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[8][9][10] This bioorthogonal chemistry is ideal for complex biological systems.

-

Amine and Carboxyl: These linkers possess a primary amine at one end and a carboxylic acid at the other, allowing for versatile conjugation strategies, often involving carbodiimide (B86325) chemistry.[]

Quantitative Data of Common Heterobifunctional PEG Linkers

The length of the PEG spacer is a critical parameter that can influence the solubility, stability, and steric hindrance of the final conjugate.[12][13] The following table summarizes the properties of several common heterobifunctional PEG linkers.

| Linker Name | Functional Group 1 | Functional Group 2 | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| SM(PEG)2 | NHS Ester | Maleimide | 2 | 424.38 | 17.7 |

| SM(PEG)4 | NHS Ester | Maleimide | 4 | 512.5 | 25.1 |

| SM(PEG)8 | NHS Ester | Maleimide | 8 | 688.7 | 39.9 |

| SM(PEG)12 | NHS Ester | Maleimide | 12 | 864.9 | 54.7 |

| SM(PEG)24 | NHS Ester | Maleimide | 24 | 1329.5 | 94.1 |

| Azide-PEG4-NHS Ester | Azide | NHS Ester | 4 | 415.4 | 25.1 |

| Azide-PEG8-NHS Ester | Azide | NHS Ester | 8 | 591.6 | 39.9 |

| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 4 | 603.6 | 25.1 |

| DBCO-PEG12-NHS Ester | DBCO | NHS Ester | 12 | 979.1 | 54.7 |

| NH2-PEG4-COOH | Amine | Carboxylic Acid | 4 | 237.3 | 17.6 |

| NH2-PEG8-COOH | Amine | Carboxylic Acid | 8 | 413.5 | 32.4 |

| MAL-PEG4-COOH | Maleimide | Carboxylic Acid | 4 | 337.3 | 25.1 |

| MAL-PEG8-COOH | Maleimide | Carboxylic Acid | 8 | 513.5 | 39.9 |

Note: Spacer arm lengths are approximate and can vary slightly based on the conformation of the PEG chain.

Experimental Protocols

Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Two-Step Protein-Protein Conjugation using SM(PEG)n Linker

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a free sulfhydryl group (Protein-SH) using an NHS-maleimide PEG linker.

Materials:

-

Protein-NH2

-

Protein-SH

-

SM(PEG)n linker (e.g., SM(PEG)8)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting column

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein Preparation: Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.[3]

-

Linker Activation of Protein-NH2:

-

Dissolve the SM(PEG)n linker in a water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the SM(PEG)n stock solution to the Protein-NH2 solution.[14]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[3][7]

-

-

Removal of Excess Linker:

-

Conjugation to Protein-SH:

-

Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. A 1.1- to 1.5-fold molar excess of the activated protein is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

-

-

Quenching of Unreacted Maleimide Groups:

-

Add a quenching agent like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Characterization: Purify the resulting conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[16][17] Characterize the conjugate by SDS-PAGE and determine the conjugation efficiency.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS ester.

Materials:

-

Protein with primary amines

-

Azide-containing molecule

-

DBCO-PEG-NHS Ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

-

Desalting column

Procedure:

-

DBCO-Activation of Protein:

-

Dissolve the protein in Reaction Buffer to a concentration of 1-5 mg/mL.

-

Dissolve the DBCO-PEG-NHS Ester in DMSO to a stock concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the protein solution.

-

Incubate for 30-60 minutes at room temperature.[9]

-

-

Removal of Excess DBCO Linker:

-

Remove the unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with Reaction Buffer.

-

Collect the fractions containing the DBCO-activated protein.

-

-

Click Reaction:

-

Add the azide-containing molecule to the DBCO-activated protein solution. A 1.5- to 5-fold molar excess of the azide molecule is typically used.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] The reaction progress can be monitored by the decrease in DBCO absorbance at 310 nm.[9][10]

-

-

Purification and Characterization: Purify the conjugate using an appropriate chromatographic method (e.g., SEC). Characterize the final product by SDS-PAGE and mass spectrometry.

Protocol 3: Purification of an Antibody-Drug Conjugate (ADC) by SEC-HPLC

This protocol is for the purification of a crude ADC mixture to separate the conjugated antibody from unreacted drug and linker.

Materials:

-

Crude ADC reaction mixture

-

SEC-HPLC system

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

Procedure:

-

System Equilibration: Equilibrate the SEC-HPLC system and column with the Mobile Phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Filter the crude ADC reaction mixture through a 0.22 µm syringe filter.

-

Injection and Separation: Inject an appropriate volume of the filtered sample onto the column. The separation is isocratic.

-

Fraction Collection: Collect the fractions corresponding to the high molecular weight peak, which represents the ADC. Smaller molecules, such as unreacted drug and linker, will elute later.[16][17]

-

Analysis of Fractions: Analyze the collected fractions by UV-Vis spectroscopy and SDS-PAGE to confirm the presence and purity of the ADC.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol describes the characterization of an ADC to determine the average number of drug molecules conjugated to each antibody.

Materials:

-

Purified ADC sample

-

HIC-HPLC system

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM potassium phosphate, pH 7.0

-

Mobile Phase B: 25 mM potassium phosphate, pH 7.0, with 25% isopropanol (B130326) (v/v)

Procedure:

-

System Equilibration: Equilibrate the HIC-HPLC system and column with 100% Mobile Phase A.

-

Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Injection and Gradient Elution: Inject the sample onto the column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[18]

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[1][19][20]

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where Peak Area_i is the area of the peak corresponding to a specific drug loading and DAR_i is the drug-to-antibody ratio for that peak.[1]

-

Protocol 5: SDS-PAGE Analysis of PEGylated Proteins

This protocol is for the analysis of PEGylated proteins to assess the extent of PEGylation and the molecular weight of the conjugate.

Materials:

-

PEGylated protein sample

-

SDS-PAGE gel (e.g., 4-20% gradient gel)

-

SDS-PAGE running buffer

-

Sample loading buffer (with and without reducing agent)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Sample Preparation:

-

Mix the PEGylated protein sample with the sample loading buffer. Prepare both reducing and non-reducing samples.

-

Heat the samples at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[21]

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background. Alternatively, use a more sensitive silver staining method.[22]

-

-

Analysis:

-

The PEGylated protein will migrate slower than the unmodified protein, resulting in a band of higher apparent molecular weight.[23]

-

The presence of multiple bands may indicate a heterogeneous mixture of PEGylated species with different numbers of PEG chains attached.

-

Visualizations

Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect of PEGylated Nanocarriers in Tumors

References

- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. chempep.com [chempep.com]

- 5. betalifesci.com [betalifesci.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 12. mdpi.com [mdpi.com]

- 13. precisepeg.com [precisepeg.com]

- 14. interchim.fr [interchim.fr]

- 15. aladdin-e.com [aladdin-e.com]

- 16. Antibody purification | Abcam [abcam.com]

- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellmosaic.com [cellmosaic.com]

- 20. ymc.eu [ymc.eu]

- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 22. iosrjournals.org [iosrjournals.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carboxy-PEG5-sulfonic acid: Identification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG5-sulfonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its identification, physicochemical properties, and provides established experimental protocols for its application.

Core Identification and Properties

Carboxy-PEG5-sulfonic acid is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid group and a terminal sulfonic acid group.[1] This unique structure allows for versatile conjugation strategies, enhancing the solubility, stability, and pharmacokinetic profiles of modified molecules.[2][3]

Chemical Identifiers

A summary of the key chemical identifiers for Carboxy-PEG5-sulfonic acid is presented in Table 1.

| Identifier | Value |

| CAS Number | 1817735-38-8[4] |

| Chemical Formula | C13H26O10S[4] |

| IUPAC Name | 1-sulfo-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[4] |

| Molecular Weight | 374.40 g/mol [4] |

| SMILES Code | OS(CCOCCOCCOCCOCCOCCC(O)=O)(=O)=O[4] |

| InChI Key | BNXDKCHNWPCUMT-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of Carboxy-PEG5-sulfonic acid are summarized in Table 2. The hydrophilic PEG chain and the terminal functional groups contribute to its high water solubility.[3]

| Property | Value |

| Purity | >95%[4] |

| Solubility | Soluble in DMSO[4] and water.[5] |

| Appearance | To be determined (often a solid or viscous oil)[4] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[4] |

Applications in Research and Drug Development

Carboxy-PEG5-sulfonic acid serves as a versatile linker in various biomedical applications, primarily due to its ability to connect two different molecules and enhance the overall properties of the resulting conjugate.

Bioconjugation and Protein Modification

The carboxylic acid terminus of Carboxy-PEG5-sulfonic acid can be readily conjugated to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond.[6] This process, known as PEGylation, can improve the therapeutic properties of proteins by:

-

Increasing solubility: The hydrophilic PEG chain enhances the water solubility of conjugated proteins.[1][2]

-

Extending circulation half-life: The PEG moiety creates a hydration shell that shields the protein from renal clearance and enzymatic degradation, leading to a longer presence in the bloodstream.[2]

-

Reducing immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[2]

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

In the realm of targeted drug delivery, Carboxy-PEG5-sulfonic acid can be used to link a targeting moiety (e.g., an antibody) to a therapeutic agent.[3] The use of hydrophilic PEG linkers in ADCs can overcome issues associated with hydrophobic linkers, such as aggregation and rapid clearance.[7] This allows for a higher drug-to-antibody ratio (DAR), potentially increasing the potency of the ADC.[7]

Functionalization of Nanoparticles

The surface of nanoparticles can be modified with Carboxy-PEG5-sulfonic acid to improve their biocompatibility and stability in biological fluids.[8] The PEG linker provides a "stealth" effect, reducing non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site.[2][8]

PROTACs (Proteolysis Targeting Chimeras)

Carboxy-PEG5-sulfonic acid is also utilized as a linker in the synthesis of PROTACs.[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[9][11] The linker plays a crucial role in the efficacy of a PROTAC, and the properties of the PEG chain can influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[11]

Experimental Protocols

The following are detailed methodologies for common applications of Carboxy-PEG5-sulfonic acid.

Protocol 1: Amine-Reactive Conjugation to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of Carboxy-PEG5-sulfonic acid to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials and Reagents:

-

Carboxy-PEG5-sulfonic acid

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[12]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[12]

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[12]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[14]

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of Carboxy-PEG5-sulfonic acid, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) or directly in the Activation Buffer just before use.[13]

-

Protein Preparation: Dissolve the protein of interest in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Activation of Carboxylic Acid:

-

In a separate reaction vial, dissolve Carboxy-PEG5-sulfonic acid in the Activation Buffer.

-

Add a molar excess of EDC and NHS (typically 2-5 equivalents relative to the PEG linker).[15]

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[6][12]

-

-

Conjugation to Protein:

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[6]

-

Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Surface Functionalization of Carboxylated Nanoparticles

This protocol details the modification of nanoparticles with carboxyl groups on their surface using an amine-terminated PEG, which can be synthesized from Carboxy-PEG5-sulfonic acid. For this protocol, we will assume the use of an amine-PEG derivative.

Materials and Reagents:

-

Carboxylated nanoparticles

-

Amine-PEG linker

-

EDC-HCl[6]

-

NHS[6]

-

Reaction Buffer: 0.1 M MES, pH 6.0[6]

-

Washing/Storage Buffer: PBS, pH 7.4

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in the Reaction Buffer to a desired concentration.

-

Activation of Nanoparticle Surface:

-

PEGylation Reaction:

-

Add a solution of the amine-PEG linker to the activated nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.[6]

-

-

Purification:

-

Centrifuge the suspension to pellet the nanoparticles.

-

Remove the supernatant containing unreacted PEG and byproducts.

-

Resuspend the nanoparticle pellet in the Washing Buffer.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.[6]

-

-

Characterization: Analyze the size, zeta potential, and surface properties of the PEGylated nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to confirm successful functionalization.[6]

Visualizing Workflows and Concepts

Experimental Workflow for Protein Bioconjugation

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. nbinno.com [nbinno.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. medkoo.com [medkoo.com]

- 5. Carboxy-PEG4-sulfonic acid, 1817735-25-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. adcreview.com [adcreview.com]

- 8. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterobifunctional molecules: PROTACs and beyond [diposit.ub.edu]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Carboxy-PEG5-sulfonic acid Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Carboxy-PEG5-sulfonic acid

Carboxy-PEG5-sulfonic acid is a heterobifunctional, non-cleavable linker used in bioconjugation.[1] It possesses two distinct terminal functional groups: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H), connected by a five-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as the lysine (B10760008) residues of proteins, through common coupling chemistries.[3] The PEG chain enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media, while the terminal sulfonic acid group provides a stable negative charge.[2][4]

Key Properties and Advantages:

-

Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the target molecule, which is beneficial for proteins or peptides that are prone to aggregation.[2][4]

-

Stable Negative Charge: The sulfonic acid group is a strong acid, providing a persistent negative charge over a wide pH range. This can be leveraged to alter the isoelectric point of a protein or for purification purposes using techniques like ion-exchange chromatography.[]

-

Biocompatibility: PEG is a well-established polymer in pharmaceutical applications, known for being non-toxic and non-immunogenic.

-

Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain can help to minimize non-specific binding of the conjugate to surfaces and other proteins.

Applications in Bioconjugation

The unique properties of Carboxy-PEG5-sulfonic acid make it a valuable tool in various research and drug development applications:

-

Improving Pharmacokinetics: PEGylation, the process of attaching PEG chains to therapeutic proteins or peptides, can increase the hydrodynamic size of the molecule.[6] This reduces renal clearance, prolonging the circulation half-life of the therapeutic.[4]

-

Modifying Protein Properties: The stable negative charge from the sulfonic acid group can be used to modulate the surface charge of a protein. This can influence its binding characteristics and stability.

-

Drug Delivery and Targeting: This linker can be used to attach small molecule drugs or targeting ligands to larger biomolecules like antibodies, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.[2]

-

Surface Modification: Carboxy-PEG5-sulfonic acid can be used to modify surfaces (e.g., nanoparticles, microplates) to enhance their hydrophilicity and reduce non-specific protein adsorption.[2]

Experimental Protocols

The most common method for conjugating a carboxyl group to a primary amine on a biomolecule is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] This approach minimizes protein-protein crosslinking by first activating the carboxyl group on the PEG linker before introducing the amine-containing biomolecule.[8]

Protocol 1: Two-Step Aqueous Conjugation to a Protein

This protocol details the activation of Carboxy-PEG5-sulfonic acid and its subsequent conjugation to a model protein (e.g., an antibody or bovine serum albumin).

Materials and Reagents:

-

Carboxy-PEG5-sulfonic acid

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification[9]

Step 1: Activation of Carboxy-PEG5-sulfonic acid

-

Equilibrate Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation of moisture.[9]

-

Prepare Solutions: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]

-

Activation Reaction:

-

Dissolve Carboxy-PEG5-sulfonic acid in Activation Buffer.

-

Add EDC and Sulfo-NHS to the linker solution. A common starting point is a molar excess of EDC and Sulfo-NHS over the linker.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7][10] This reaction converts the carboxyl group on the PEG linker to a more stable, amine-reactive Sulfo-NHS ester.[7]

-

Step 2: Conjugation to the Protein

-

Buffer Exchange (Optional but Recommended): To achieve higher precision and remove excess activating agents, the activated PEG-linker can be purified using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-8.0). This step also removes byproducts from the activation reaction.

-

Prepare Protein: Dissolve the protein of interest in the Conjugation Buffer. The optimal pH for the reaction with primary amines is between 7.2 and 8.5.[9]

-

Conjugation Reaction:

-

Add the activated Carboxy-PEG5-sulfonic acid solution to the protein solution. The molar ratio of linker to protein is a critical parameter that must be optimized for each specific application.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]

-

Step 3: Quenching and Purification

-

Quench Reaction: Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated linker.[9] Incubate for 15-30 minutes.

-

Purification: Remove excess linker, quenched linker, and other reaction byproducts from the PEGylated protein conjugate. Several methods can be employed:

-

Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.[][11]

-

Ion Exchange Chromatography (IEX): Given that the sulfonic acid group alters the surface charge, IEX can be used to separate PEGylated species from the native protein.[][12]

-

Dialysis/Ultrafiltration: Effective for removing small molecules, but may not efficiently separate native protein from the PEGylated conjugate.[11]

-

Step 4: Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis. A successful conjugation will result in a band shift, indicating an increase in the molecular weight of the protein.

-

Mass Spectrometry (MALDI-TOF): This technique can be used to determine the precise molecular weight of the conjugate, allowing for the calculation of the degree of PEGylation (the number of PEG linkers attached per protein molecule).[13][14]

-

Functional Assay: Perform a relevant bioassay to confirm that the biological activity of the protein has been retained after conjugation.

Data Presentation and Optimization

Optimizing the conjugation reaction is crucial for achieving the desired product. The molar ratio of the reactants is a key parameter to vary.

Table 1: Recommended Molar Ratios for Reaction Optimization

| Reactant | Molar Ratio (relative to Protein) | Purpose |

| Carboxy-PEG5-sulfonic acid | 5:1 to 50:1 | Controls the degree of PEGylation. |

| EDC | 2-10 fold molar excess over PEG linker | Activates the carboxyl group. |

| Sulfo-NHS | 2-10 fold molar excess over PEG linker | Stabilizes the activated intermediate. |

Table 2: Example Characterization Data by SDS-PAGE

| Lane | Sample | Expected Observation | Interpretation |

| 1 | Molecular Weight Marker | Standard ladder | Reference for size estimation |

| 2 | Unmodified Protein | Single band at native MW | Control |

| 3 | Purified PEGylated Protein | Band(s) shifted to higher MW | Successful conjugation |

| 4 | Reaction Mixture (Pre-purification) | Multiple bands (native, PEGylated, etc.) | Shows heterogeneity of the reaction |

Visualizations

Chemical Reaction Pathway

Caption: Chemical workflow for the two-step EDC/Sulfo-NHS conjugation.

Experimental Workflow Diagram

Caption: Overall experimental workflow from reagents to final product.

References

- 1. Carboxy-PEG5-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 3. cenmed.com [cenmed.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electroelution of intact proteins from SDS-PAGE gels and their subsequent MALDI-TOF MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EDC/NHS Coupling of Carboxy-PEG5-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent coupling of Carboxy-PEG5-sulfonic acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Carboxy-PEG5-sulfonic acid is a hydrophilic, heterobifunctional linker containing a terminal carboxylic acid for conjugation and a terminal sulfonic acid group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule. The sulfonic acid group is a strong acid and remains negatively charged over a wide pH range, which can be leveraged for specific targeting or to modulate the overall charge of the conjugate.[1]

EDC/NHS chemistry is a widely used "zero-length" crosslinking method that forms a stable amide bond between a carboxyl group and a primary amine.[2] The reaction proceeds by the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. However, to improve efficiency and stability, NHS is often included to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[3]

These protocols are designed to provide a robust starting point for your conjugation experiments. Optimization of reaction conditions, including stoichiometry and buffer systems, may be necessary to achieve the desired conjugation efficiency and preserve the biological activity of your target molecule.

Data Presentation

The following table summarizes representative quantitative data for the EDC/NHS coupling of a carboxyl-PEG linker to a model protein. While specific efficiencies for Carboxy-PEG5-sulfonic acid may vary, this data provides a useful benchmark for expected outcomes and the impact of key reaction parameters.

| Parameter | Condition A | Condition B | Condition C | Reference |

| Molar Ratio (PEG:Protein) | 10:1 | 20:1 | 50:1 | [4] |

| Activation Buffer | 0.1 M MES, pH 6.0 | 0.1 M MES, pH 6.0 | 0.1 M MES, pH 6.0 | [5] |

| Coupling Buffer | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 | [6] |

| Reaction Time (Coupling) | 2 hours | 2 hours | 4 hours | [2] |

| Reaction Temperature | Room Temperature | Room Temperature | 4°C | [7] |

| Conjugation Efficiency (%) | ~30% | ~55% | ~40% | [8][9] |

| Degree of Labeling (PEG/Protein) | 1-2 | 3-5 | 2-4 | [4] |

Note: Conjugation efficiency can be influenced by several factors, including the number of accessible primary amines on the target molecule, the stability of the NHS-ester intermediate, and the reaction conditions.

Experimental Protocols

Materials and Reagents

-

Carboxy-PEG5-sulfonic acid[10]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (appropriate molecular weight cut-off)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for dissolving reagents)

Protocol 1: Two-Step Aqueous Coupling of Carboxy-PEG5-sulfonic acid to a Protein

This two-step protocol is recommended to minimize self-conjugation of proteins or other molecules containing both carboxyl and amine groups.

Step 1: Activation of Carboxy-PEG5-sulfonic acid

-

Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Carboxy-PEG5-sulfonic acid is soluble in aqueous buffers.[10]

-

Dissolve Carboxy-PEG5-sulfonic acid: Dissolve the desired amount of Carboxy-PEG5-sulfonic acid in Activation Buffer to a final concentration of 1-10 mM.

-

Activate Carboxyl Groups: Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the Carboxy-PEG5-sulfonic acid solution.

-

Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.

Step 2: Coupling to the Amine-Containing Molecule

-

Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange using a desalting column or spin column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with the target molecule.

-

Prepare Target Molecule: Dissolve the amine-containing molecule in Coupling Buffer at a concentration that ensures the availability of primary amines for reaction.

-